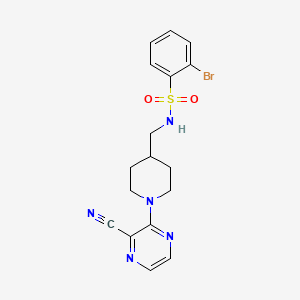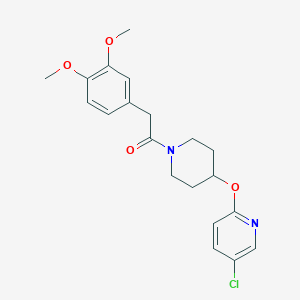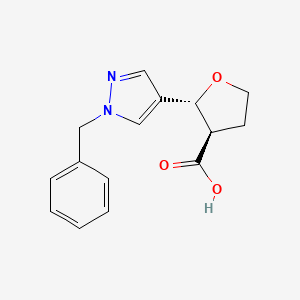
(2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, in particular, features a unique structure that combines a benzylpyrazole moiety with an oxolane carboxylic acid group, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid typically involves the reaction of α,β-alkynic aldehydes with hydrazines, followed by the addition of phenylselenyl chloride . This method allows for the formation of the pyrazole ring, which is a key component of the compound. The reaction conditions often include the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often involves the use of one-pot multicomponent processes and novel reactants to streamline the synthesis and improve yields . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
化学反应分析
Types of Reactions: (2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties, allowing for the creation of new derivatives with enhanced biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions often involve the use of solvents like ethanol or methanol and may require specific temperatures and pH levels to achieve optimal results .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
科学研究应用
(2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, it has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent . Additionally, the compound has applications in the pharmaceutical industry, where it is explored for its potential to serve as a lead compound for drug development .
作用机制
The mechanism of action of (2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways within the body . The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of glycogen synthase kinase-3 beta (GSK-3β), which plays a role in cell proliferation and survival . By modulating these pathways, the compound can exert its therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
相似化合物的比较
Similar Compounds: Similar compounds to (2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid include other pyrazole derivatives such as 1H-pyrazolo[3,4-b]pyridines and 1H-pyrazolo[3,4-b]quinolines . These compounds share a similar pyrazole core structure but differ in their substituents and overall molecular architecture.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of a benzylpyrazole moiety with an oxolane carboxylic acid group . This unique structure contributes to its distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development .
属性
IUPAC Name |
(2R,3R)-2-(1-benzylpyrazol-4-yl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(19)13-6-7-20-14(13)12-8-16-17(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,13-14H,6-7,9H2,(H,18,19)/t13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHUTPHVAQIEEL-KGLIPLIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
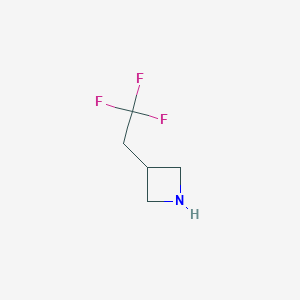
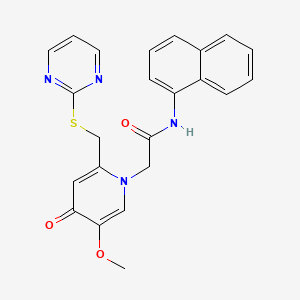



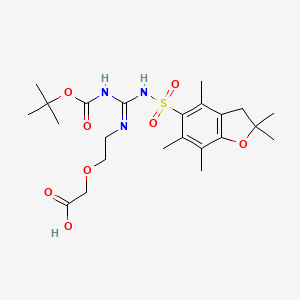
![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2411166.png)

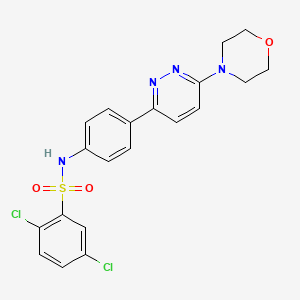
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2411171.png)
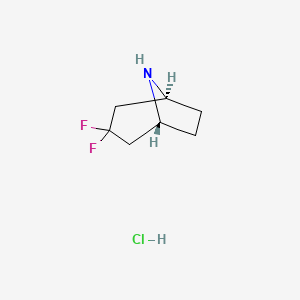
![methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate](/img/structure/B2411174.png)
